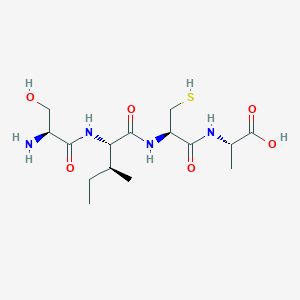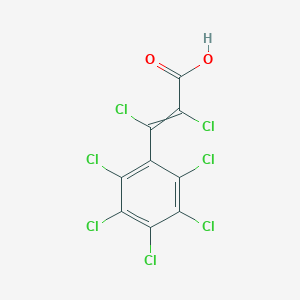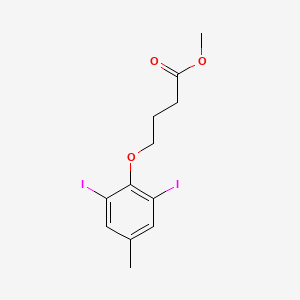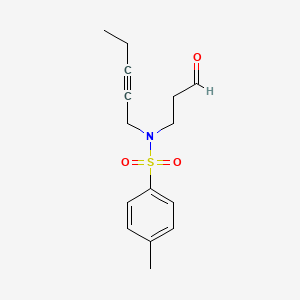
L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine is a synthetic peptide composed of six amino acids: phenylalanine, glycine, proline, alanine, lysine, and leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like carbodiimides or succinimides facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: It can be utilized in the production of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanyl-L-proline: A dipeptide with similar structural features.
L-Alanyl-L-valyl-L-prolyl-L-phenylalanine: Another peptide with a different sequence but similar functional groups.
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl: A peptide with a slightly different sequence.
Uniqueness
L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities.
Eigenschaften
CAS-Nummer |
870190-39-9 |
|---|---|
Molekularformel |
C31H49N7O7 |
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H49N7O7/c1-19(2)16-24(31(44)45)37-29(42)23(12-7-8-14-32)36-27(40)20(3)35-30(43)25-13-9-15-38(25)26(39)18-34-28(41)22(33)17-21-10-5-4-6-11-21/h4-6,10-11,19-20,22-25H,7-9,12-18,32-33H2,1-3H3,(H,34,41)(H,35,43)(H,36,40)(H,37,42)(H,44,45)/t20-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
XMHUWQOVIMOUFD-NPJMLQJUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


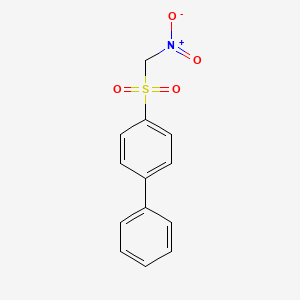
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)

![2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12535556.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)

![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
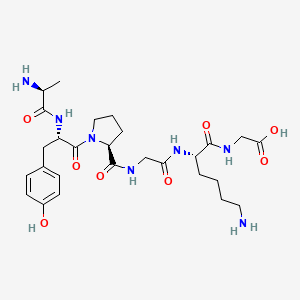
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
